molecular formula C8H7N3S B2543791 2-Methylpyrido[2,3-d]pyrimidine-4-thiol CAS No. 2089258-14-8

2-Methylpyrido[2,3-d]pyrimidine-4-thiol

Cat. No.: B2543791
CAS No.: 2089258-14-8
M. Wt: 177.23
InChI Key: DMOMUMGACCNOAF-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a heterocyclic organic compound with the chemical formula C9H8N2S. This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-Methylpyrido[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions, particularly as an inhibitor of dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . By inhibiting dihydrofolate reductase, this compound disrupts the production of nucleotides, thereby affecting cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms . Additionally, it affects cell signaling pathways, including those involving tyrosine kinases and mitogen-activated protein kinases, which are critical for cell growth and differentiation . The impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, thereby inhibiting its activity . This binding interaction prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of nucleotides for DNA and RNA synthesis . Additionally, the compound may interact with other biomolecules, such as kinases, to modulate their activity and influence cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The interaction with cofactors such as nicotinamide adenine dinucleotide phosphate is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . In the cytoplasm, it interacts with enzymes and other proteins involved in metabolic processes . In the nucleus, it affects DNA synthesis and repair mechanisms by inhibiting dihydrofolate reductase . Post-translational modifications and targeting signals may also influence its localization and activity within specific cellular compartments .

Chemical Reactions Analysis

2-Methylpyrido[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Comparison with Similar Compounds

2-Methylpyrido[2,3-d]pyrimidine-4-thiol can be compared with other pyridopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical modifications and a broad range of biological activities.

Properties

IUPAC Name

2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOMUMGACCNOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-14-8
Record name 2-methylpyrido[2,3-d]pyrimidine-4-thiol
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